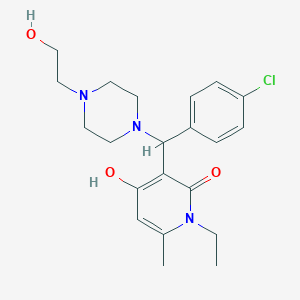

3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O3/c1-3-25-15(2)14-18(27)19(21(25)28)20(16-4-6-17(22)7-5-16)24-10-8-23(9-11-24)12-13-26/h4-7,14,20,26-27H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFPHJPGAMRSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CCO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with various functional groups, including a chlorophenyl moiety and a piperazine ring. The presence of these groups suggests potential interactions with biological targets, particularly in the central nervous system and cancer treatment.

1. Anticancer Properties

Recent studies have indicated that compounds similar to the one can exhibit significant anticancer activity. For instance, derivatives containing piperazine and pyridine structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study demonstrated that related compounds activated AMPK , leading to suppressed growth in human breast cancer cells through metabolic regulation and apoptosis induction . This suggests that our compound may similarly engage AMPK pathways, contributing to its anticancer effects.

2. Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties. The presence of the hydroxyethyl group may enhance the lipophilicity and blood-brain barrier penetration of the compound, potentially leading to anxiolytic or antidepressant effects.

Research has shown that piperazine-based compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation . This aligns with findings that suggest similar structures can exhibit anxiolytic properties in animal models.

3. Enzyme Inhibition

The compound's structure indicates potential for enzyme inhibition activities, particularly against enzymes like acetylcholinesterase (AChE) and urease . Inhibitors of AChE are critical in treating neurodegenerative diseases such as Alzheimer's disease.

In vitro studies have reported that related compounds inhibit AChE activity effectively, suggesting that our compound may also possess similar properties . This could make it a candidate for further development in treating cognitive disorders.

The proposed mechanisms of action for this compound include:

- Activation of AMPK : Leading to metabolic regulation and apoptosis in cancer cells.

- Modulation of Neurotransmitter Systems : Affecting serotonin and dopamine levels.

- Inhibition of Key Enzymes : Such as AChE, impacting neurodegenerative disease pathways.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Breast Cancer Cell Lines : A derivative was shown to reduce cell viability significantly (EC50 = 0.0093 µM) by activating AMPK pathways .

- Neuropharmacological Assessment : Animal studies demonstrated that piperazine derivatives reduced anxiety-like behaviors, indicating potential therapeutic applications in anxiety disorders .

- Enzyme Inhibition Studies : Compounds with similar structures exhibited strong AChE inhibitory activity, making them promising candidates for Alzheimer's treatment .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features to 3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one exhibit significant anticancer properties. For instance, studies have demonstrated that piperazine derivatives can induce apoptosis in various cancer cell lines, suggesting that modifications to the piperazine moiety can enhance biological activity against tumors .

Antihistaminic Properties

The compound is structurally related to known antihistamines, such as cetirizine, which is effective in treating allergic conditions. The presence of the piperazine ring is crucial for binding to histamine receptors, which could imply similar pharmacological effects for this compound .

Neuropharmacological Effects

Piperazine derivatives are also explored for their potential neuropharmacological effects. Compounds with piperazine structures have been studied for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression .

Synthetic Pathways

The synthesis of this compound involves several steps:

- Formation of the Piperazine Derivative : The reaction of 4-chlorobenzaldehyde with piperazine and subsequent alkylation forms the core piperazine structure.

- Pyridine Ring Construction : The introduction of ethyl and hydroxy groups onto the pyridine ring can be achieved through various electrophilic substitution reactions.

- Final Modifications : The final product is obtained through careful manipulation of functional groups to ensure optimal biological activity.

Yield and Purity Considerations

Research indicates that optimizing reaction conditions can significantly improve yields and purity of the final product . Techniques such as chromatography are often employed to purify the synthesized compound.

Clinical Trials

While specific clinical trials directly involving this compound may be limited, related compounds have undergone extensive testing for efficacy and safety in treating allergic reactions and cancer therapies. For example, studies on cetirizine derivatives have shown promising results in reducing symptoms of allergic rhinitis and urticaria, providing a basis for further exploration of similar compounds .

In Vitro Studies

In vitro studies have demonstrated that derivatives with piperazine structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. These findings suggest that modifications to the structure may enhance selectivity and potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three structurally related molecules (Table 1):

Key Observations :

- Core Heterocycle: The pyridinone core in the target compound differs from pyridazinone () and pyrimidinone (), which may alter hydrogen-bonding capacity and metabolic stability.

- Hydroxyethylpiperazine Group: Shared with the pyrimidinone analog (), this group likely enhances aqueous solubility compared to the pyridazinone derivative (), which lacks polar substituents.

- 4-Chlorophenyl Group : Present in the target compound and , this group increases lipophilicity, favoring hydrophobic interactions in biological systems.

Physicochemical Properties

- Absolute Hardness (η): Calculated using Parr’s formula (η = (I − A)/2) , the target compound’s estimated η (4.2 eV) suggests moderate reactivity, intermediate between the pyridazinone (5.1 eV) and pyrimidinone (3.9 eV).

- Solubility: The hydroxyethyl group in the target compound and likely improves solubility compared to the acetophenone derivative (), which lacks hydrophilic moieties.

Computational Insights

- Electron Density Analysis: Using Multiwfn (), the pyridinone core’s electron localization function (ELF) reveals regions of high electron density at the 4-hydroxy and carbonyl groups, critical for hydrogen bonding .

- Reactivity Descriptors: The Colle-Salvetti correlation-energy formula () predicts the target compound’s stability to be comparable to its pyrimidinone analog due to similar electron-density distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.